sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one
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Overview
Description
Sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one, also known as sodium acyclovir, is a synthetic nucleoside analog. It is primarily used as an antiviral agent, particularly effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). The compound is known for its ability to inhibit viral DNA replication, making it a crucial drug in the treatment of viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one typically involves the alkylation of guanine with 1-benzoyloxy-2-chloromethoxyethane in the presence of triethylamine. The hydroxyl and amino groups of guanine are protected with a trimethylsilyl group by treatment with hexamethyldisilazane .
Industrial Production Methods
Industrial production of sodium acyclovir involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various acyclovir derivatives, which may have different antiviral properties and pharmacokinetics .
Scientific Research Applications
Sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and cellular mechanisms.
Medicine: Extensively used in antiviral therapies for HSV and VZV infections
Industry: Utilized in the pharmaceutical industry for the production of antiviral medications.
Mechanism of Action
The compound exerts its antiviral effects by inhibiting viral DNA polymerase. Once inside the infected cell, it is phosphorylated to its active triphosphate form by viral thymidine kinase. This active form competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Ganciclovir: Another nucleoside analog with similar antiviral properties but used primarily for cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with better oral bioavailability.
Famciclovir: A prodrug of penciclovir, used for similar indications but with different pharmacokinetics.
Uniqueness
Sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one is unique due to its high specificity for viral DNA polymerase and its relatively low toxicity to host cells. This makes it a preferred choice for treating HSV and VZV infections .
Properties
Molecular Formula |
C8H10N5NaO3 |
---|---|
Molecular Weight |
247.19 g/mol |
IUPAC Name |
sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one |
InChI |
InChI=1S/C8H11N5O3.Na/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;/h3,14H,1-2,4H2,(H3,9,11,12,15);/q;+1/p-1 |
InChI Key |
RMLUKZWYIKEASN-UHFFFAOYSA-M |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C([N-]C2=O)N.[Na+] |
Origin of Product |
United States |
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